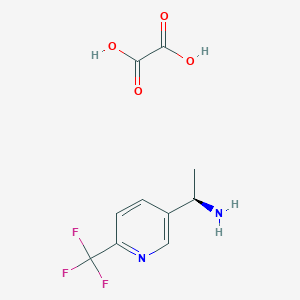
4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to it. The presence of tert-butyl and phenylthio groups adds to the complexity and potential reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent.
Introduction of the Phenylthio Group: This step involves the substitution of a hydrogen atom with a phenylthio group, often using thiophenol and a suitable catalyst.
Cyclohexanol Formation: The final step involves the formation of the cyclohexanol ring, which can be achieved through hydrogenation or other suitable methods.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced products.
Substitution: The phenylthio group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted cyclohexanols.
Scientific Research Applications
4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to the cyclohexane ring.
Phenylthio Cyclohexanol: Similar structure but without the tert-butyl group.
Tert-butyl Cyclohexanol: Similar structure but without the phenylthio group.
Uniqueness
The combination of tert-butyl and phenylthio groups in 4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol makes it unique, potentially offering distinct reactivity and applications compared to its simpler analogs.
Properties
Molecular Formula |
C19H28OS |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4-tert-butyl-1-(1-phenylsulfanylcyclopropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H28OS/c1-17(2,3)15-9-11-18(20,12-10-15)19(13-14-19)21-16-7-5-4-6-8-16/h4-8,15,20H,9-14H2,1-3H3 |
InChI Key |
CSGQZIJGKDVCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C2(CC2)SC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
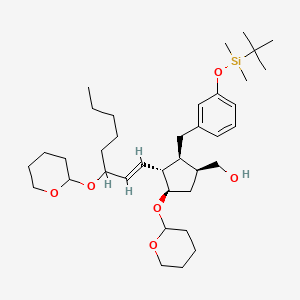
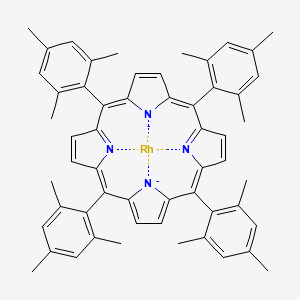
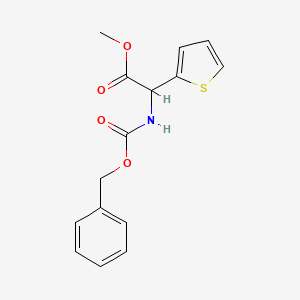
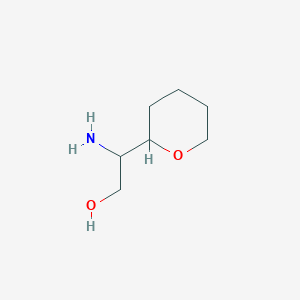
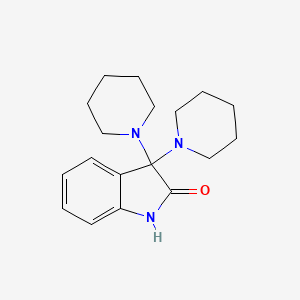
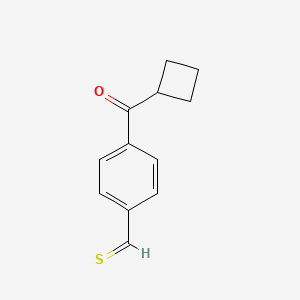
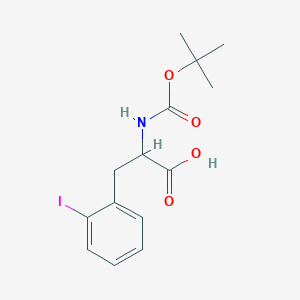

![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)

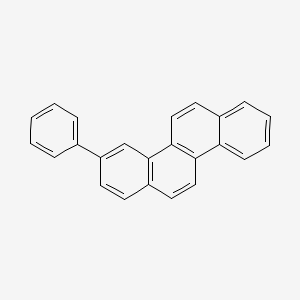
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
